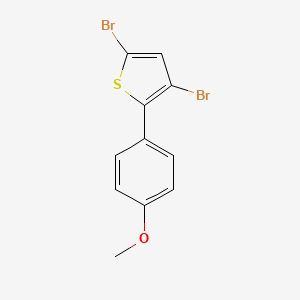

3,5-Dibromo-2-(4-methoxyphenyl)thiophene

Description

Properties

Molecular Formula |

C11H8Br2OS |

|---|---|

Molecular Weight |

348.06 g/mol |

IUPAC Name |

3,5-dibromo-2-(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H8Br2OS/c1-14-8-4-2-7(3-5-8)11-9(12)6-10(13)15-11/h2-6H,1H3 |

InChI Key |

BRDHYPREJJOQPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Catalytic Systems

A typical synthesis involves 2-bromo-3-thiophenecarboxylic acid and 4-methoxyphenylboronic acid in the presence of a palladium catalyst. Key reaction parameters include:

- Catalysts : Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) is the most common catalyst, though Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) with supporting ligands (e.g., L1) has shown superior yields in certain cases.

- Bases : Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred for their ability to stabilize intermediates.

- Solvents : Dioxane, toluene, or tetrahydrofuran (THF)-water mixtures (4:1 ratio) are used to balance solubility and reactivity.

Example protocol :

- Combine 2-bromo-3-thiophenecarboxylic acid (1.0 mmol), 4-methoxyphenylboronic acid (2.5 mmol), and Pd(PPh₃)₄ (6 mol%) in dioxane (20 mL).

- Add K₂CO₃ (4.0 mmol) and heat at 80–100°C under nitrogen for 12–24 hours.

- Isolate the product via column chromatography (petroleum ether/ethyl acetate).

This method achieves moderate to high yields (70–93%) depending on the purity of the boronic acid and catalyst loading.

Optimization Strategies

Recent studies highlight the following optimizations:

- Temperature control : Maintaining 90°C minimizes side reactions such as debromination.

- Ligand effects : Bulky ligands (e.g., SPhos) improve selectivity for the 2-position coupling.

- Solvent polarity : Polar aprotic solvents like DMF accelerate oxidative addition but require strict moisture control.

Bromination Techniques for Regioselective Functionalization

Introducing bromine atoms at the 3- and 5-positions of the thiophene ring is a critical step. Electrophilic bromination and metal-mediated methods are the two dominant approaches.

Direct Electrophilic Bromination

Thiophene derivatives undergo electrophilic substitution at α-positions (2 and 5) by default. However, the presence of the electron-donating 4-methoxyphenyl group at position 2 directs bromination to the β-positions (3 and 5).

Protocol :

- Dissolve 2-(4-methoxyphenyl)thiophene (1.0 mmol) in dichloromethane (10 mL).

- Add bromine (Br₂, 2.2 mmol) dropwise at 0°C.

- Stir for 6 hours, quench with Na₂S₂O₃, and extract with DCM.

- Purify via recrystallization (ethanol/water).

This method yields 60–75% of the dibrominated product but requires careful stoichiometry to avoid over-bromination.

Metal-Assisted Bromination

Copper(II) bromide (CuBr₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) enhances regioselectivity:

- React 2-(4-methoxyphenyl)thiophene (1.0 mmol) with NBS (2.2 mmol) and FeCl₃ (0.1 mmol) in acetonitrile.

- Heat at 50°C for 4 hours.

- Isolate the product via filtration (yield: 82%).

Comparative Analysis of Synthetic Methods

The table below summarizes key data from recent studies:

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(4-methoxyphenyl)thiophene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl boronic acids.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Coupling Products: Biaryl compounds or other extended π-conjugated systems.

Oxidation Products: Thiophene sulfoxides or sulfones.

Scientific Research Applications

3,5-Dibromo-2-(4-methoxyphenyl)thiophene has several applications in scientific research:

Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and potential pharmaceutical agents.

Chemical Biology: Researchers use it to study the interactions of thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-methoxyphenyl)thiophene depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of π-conjugated systems that facilitate charge transport. In medicinal chemistry, the compound’s biological activity is influenced by its ability to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Compound A : 3,5-Dibromo-2-[2,5-dibutoxy-4-(3,5-dibromothiophen-2-yl)phenyl]thiophene

- Structure : Features a central benzene ring with dibutoxy groups and a 3,5-dibromothiophene substituent. The molecule is centrosymmetric, with a dihedral angle of 41.43° between the thiophene and benzene rings .

- Electronic Properties : The dibutoxy groups enhance solubility in organic solvents, while the bromine atoms facilitate cross-coupling reactions. The twisted conformation reduces π-π stacking, preventing luminescence quenching in polymers .

- Applications : Used as an intermediate for synthesizing electroluminescent oligomers in light-emitting diodes (LEDs) .

Compound B : 3,3',5,5'-Tetrabromo-2,2'-bithiophene

- Structure : A bithiophene core with bromine atoms at the 3,3',5,5' positions. Higher bromination density compared to the target compound.

- Electronic Properties : Increased electron-withdrawing character due to four bromine atoms, making it reactive in Stille or Suzuki couplings. The planar structure promotes conjugation, beneficial for charge transport .

- Applications : Key intermediate for low-bandgap polymers in organic photovoltaics (OPVs) and OLEDs .

Compound C : 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde

- Structure : Substituted with a bulky trityloxy group and a propyl chain. The aldehyde group introduces reactivity for further functionalization.

- Electronic Properties : Steric hindrance from the trityloxy group reduces planarity, while the aldehyde enables post-synthetic modifications.

- Applications : Demonstrates regioselective synthesis strategies for tailored thiophene derivatives .

Physicochemical and Functional Properties

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

| Parameter | Compound A | Compound B (Typical) |

|---|---|---|

| Space Group | Centrosymmetric | Monoclinic |

| R Factor | 0.030 | 0.05–0.10 (typical) |

| Dihedral Angle | 41.43° | 0–10° (planar bithiophene) |

Table 2: Thermal Properties

| Compound | Melting Point (K) | Stability Notes |

|---|---|---|

| Target Compound | Not reported | Moderate (methoxy stable) |

| Compound A | 417–419 | High (rigid structure) |

| Compound B | 371 (decomposition) | Sensitive to moisture |

Biological Activity

3,5-Dibromo-2-(4-methoxyphenyl)thiophene is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-thrombolytic, and antibacterial applications. This article reviews the biological activity of this compound based on various studies, highlighting its effects against different cell lines and pathogens.

Synthesis and Structure

The compound can be synthesized through palladium-catalyzed reactions, specifically the Suzuki cross-coupling method. The presence of bromine and methoxy groups enhances its electronic properties, making it a suitable candidate for biological activity studies.

Anti-Tumor Activity

Research has shown that thiophene derivatives exhibit significant anti-tumor properties. For instance, compounds similar to 3,5-Dibromo-2-(4-methoxyphenyl)thiophene have been tested against various cancer cell lines:

- 4T1 Breast Cancer Cells : Compounds derived from thiophene structures demonstrated IC50 values ranging from 16 μM to 30 μM. Notably, some derivatives showed better efficacy than the standard drug Cisplatin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3h | 16 | 4T1 |

| 3e | 21.5 | 4T1 |

| 3g | 22 | 4T1 |

| Cisplatin | - | 4T1 |

Anti-Thrombolytic Activity

The anti-thrombolytic potential of thiophene derivatives has also been evaluated. Compounds similar to 3,5-Dibromo-2-(4-methoxyphenyl)thiophene exhibited varying degrees of thrombolytic activity:

- Thrombolysis Assay : The highest percentage lysis observed was around 53.12%, compared to the standard streptokinase which showed complete lysis (100%). This suggests that these compounds could be beneficial in managing thrombotic disorders .

| Compound | % Lysis | Control |

|---|---|---|

| 3g | 53.12 | Streptokinase (100%) |

| 3c | 41.12 | Streptokinase (100%) |

Biofilm Inhibition

Biofilm formation is a significant concern in bacterial infections. Studies have indicated that thiophene derivatives can inhibit biofilm formation effectively:

- Biofilm Formation Inhibition : Compounds derived from thiophenes showed inhibition rates as high as 78.85%, indicating their potential use in preventing biofilm-associated infections .

Hemolytic Activity

The hemolytic activity of thiophene derivatives is crucial for assessing their safety profile. The results indicated that certain compounds could lyse red blood cells but at lower percentages compared to Triton X-100, a standard hemolytic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dibromo-2-(4-methoxyphenyl)thiophene, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via halogenation of thiophene derivatives using N-bromosuccinimide (NBS) as the brominating agent. A typical procedure involves reacting 2-(4-methoxyphenyl)thiophene with NBS in a mixed solvent system (e.g., THF:DMF, 1:1) under reflux. Post-reaction, the product is purified via extraction (e.g., dichloromethane/water) and recrystallization from hot dichloromethane to yield single crystals suitable for X-ray diffraction . Purity is confirmed by melting point analysis (417–419 K) and spectroscopic techniques (NMR, IR).

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Oxford Diffraction Gemini) with CuKα radiation (λ = 1.54178 Å). Data collection includes ω/2θ scans, absorption correction (e.g., CrysAlis RED), and refinement via SHELXL . Key parameters include:

- Crystal system : Monoclinic, space group P2₁/c

- Unit cell dimensions : a = 13.0156(3) Å, b = 7.8157(2) Å, c = 12.2264(2) Å, β = 101.027(2)°

- Refinement metrics : R₁ = 0.030, wR₂ = 0.084 .

Advanced Research Questions

Q. How do substituent positioning and dihedral angles influence electronic properties in brominated thiophene derivatives?

- Methodological Answer : Substituents like bromine and methoxy groups alter electron density and steric interactions. For example, the 3,5-dibromo substitution on the thiophene ring enhances electron-withdrawing effects, lowering the HOMO-LUMO gap. Dihedral angles between the thiophene ring and aryl substituents (e.g., 41.43° in related compounds) impact π-conjugation and stacking behavior, critical for luminescence in organic electronics. Computational modeling (DFT) paired with SCXRD validates these effects .

Q. How can low yields in bromination reactions be addressed?

- Methodological Answer : Low yields often arise from incomplete bromination or side reactions. Optimization strategies include:

- Solvent choice : Polar aprotic solvents (DMF) improve NBS reactivity.

- Stoichiometry : Excess NBS (2.2–2.5 equivalents per substitution site) ensures complete reaction.

- Temperature control : Reflux conditions (e.g., 70–80°C) balance reaction rate and decomposition .

Q. How to resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers) or crystal packing. Validate the structure via SCXRD to confirm bond lengths/angles. For example, C–Br bond lengths in the crystal structure should match DFT-optimized geometries (±0.02 Å). If NMR signals suggest multiple conformers, variable-temperature NMR or crystallography can identify dominant species .

Experimental Design & Data Analysis

Q. What strategies optimize crystallization for SCXRD analysis?

- Methodological Answer : Slow evaporation of a saturated dichloromethane solution at 4°C promotes large, high-quality crystals. For compounds with poor solubility, mixed solvents (e.g., DCM:hexane) or gradient cooling (5°C/hr) are effective. Crystal stability during data collection is ensured using a nitrogen cryostream (150 K) .

Q. How to characterize electronic properties for applications in organic semiconductors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.